An In-depth Technical Guide to the Core Chemical Properties of Boc-3,4-difluoro-L-phenylalanine
An In-depth Technical Guide to the Core Chemical Properties of Boc-3,4-difluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3,4-difluoro-L-phenylalanine is a synthetically modified amino acid that has garnered significant interest in the fields of medicinal chemistry, peptide science, and drug development. The incorporation of fluorine atoms into the phenyl ring of phenylalanine can profoundly alter the parent molecule's physicochemical and biological properties. This guide provides a comprehensive overview of the core chemical properties of Boc-3,4-difluoro-L-phenylalanine, including its synthesis, analytical characterization, and applications, with a focus on providing practical information for researchers.
The strategic placement of two fluorine atoms at the 3 and 4 positions of the phenyl ring introduces unique electronic effects, enhancing metabolic stability and modulating binding interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains.
Chemical and Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₁₇F₂NO₄ | [1][2] |
| Molecular Weight | 301.3 g/mol | [1][2] |
| CAS Number | 198474-90-7 | [1][2] |
| Appearance | White to off-white powder | Inferred from related compounds. |
| Melting Point | 103-110 °C (DL-isomer) | [3] |
| 96-118 °C (D-isomer) | [4] | |
| Boiling Point | Not available | Data not found in searches. |
| Solubility | Generally soluble in organic solvents such as DMF, NMP, and DCM. Sparingly soluble in aqueous buffers. | [5] |
| Storage Conditions | Store at 0-8°C in a dry, dark place. | [1] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of Boc-3,4-difluoro-L-phenylalanine is not widely published, a general and logical synthetic route can be outlined based on established methods for the synthesis of fluorinated amino acids and Boc-protection.
Synthesis of 3,4-Difluoro-L-phenylalanine
The synthesis of the unprotected amino acid is the initial and most challenging step. A common approach involves the Erlenmeyer azlactone synthesis, followed by subsequent reduction and resolution.
Experimental Protocol: Synthesis of 3,4-Difluoro-DL-phenylalanine (General Approach)
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Azlactone Formation: 3,4-Difluorobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.
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Hydrolysis and Reduction: The azlactone is then hydrolyzed under basic conditions to yield α-acetamido-3,4-difluorocinnamic acid. This intermediate is subsequently reduced, for example, by catalytic hydrogenation, to afford N-acetyl-3,4-difluoro-DL-phenylalanine.
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Deacetylation: The acetyl group is removed by acid or enzymatic hydrolysis to yield 3,4-difluoro-DL-phenylalanine.
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Enzymatic Resolution: The racemic mixture can be resolved into its constituent enantiomers using a stereoselective enzyme, such as an aminoacylase, which selectively hydrolyzes the N-acyl group of the L-enantiomer.
Boc-Protection of 3,4-Difluoro-L-phenylalanine
Once the pure L-enantiomer is obtained, the amino group is protected with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: Boc-Protection of 3,4-Difluoro-L-phenylalanine
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Dissolution: 3,4-Difluoro-L-phenylalanine is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dioxane or THF and an aqueous solution of a base such as sodium hydroxide or triethylamine.[6]
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Reaction with Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is added to the stirred solution, usually at room temperature or slightly below.[6][7] The reaction is monitored for completion by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction mixture is acidified to a pH of approximately 2-3 with a weak acid like citric acid or potassium bisulfate.[7]
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Extraction: The product is then extracted into an organic solvent such as ethyl acetate.[7]
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Purification: The combined organic layers are washed with brine, dried over a drying agent like anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure Boc-3,4-difluoro-L-phenylalanine.[6][7]
Caption: General synthetic pathway for Boc-3,4-difluoro-L-phenylalanine.
Analytical Data
Expected ¹H NMR Spectral Data:
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Aromatic Protons: Signals in the aromatic region (typically δ 7.0-7.5 ppm) will show complex splitting patterns due to both proton-proton and proton-fluorine coupling.
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Alpha-Proton: A multiplet corresponding to the α-proton of the amino acid backbone, typically in the region of δ 4.2-4.6 ppm.
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Beta-Protons: Two diastereotopic protons on the β-carbon, appearing as a multiplet or two separate multiplets, usually in the range of δ 2.8-3.3 ppm.
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Boc Group: A singlet integrating to nine protons for the tert-butyl group of the Boc protector, typically around δ 1.4 ppm.
Expected ¹³C NMR Spectral Data:
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Carbonyl Carbons: Resonances for the carboxylic acid and the Boc carbonyl carbons will be present in the downfield region (δ 170-180 ppm and δ 155-156 ppm, respectively).
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Aromatic Carbons: The aromatic carbons will appear in the range of δ 110-140 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents (showing C-F coupling).
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Alpha and Beta Carbons: Signals for the α-carbon (around δ 55 ppm) and β-carbon (around δ 37 ppm) of the amino acid backbone.
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Boc Group Carbons: Resonances for the quaternary and methyl carbons of the Boc group, typically around δ 80 ppm and δ 28 ppm, respectively.
Expected FT-IR Spectral Data:
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N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the carbamate.
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C-H Stretches: Absorptions around 2850-3000 cm⁻¹ for the C-H bonds.
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C=O Stretches: Two distinct carbonyl stretching bands: one for the carboxylic acid (around 1710 cm⁻¹) and one for the Boc group (around 1690 cm⁻¹).
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C-F Stretches: Strong absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹, characteristic of C-F bonds.
Expected Mass Spectrometry Data:
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The exact mass of the molecule can be used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The expected [M+H]⁺ ion would be approximately m/z 302.11. Fragmentation patterns would likely involve the loss of the Boc group (100 amu) or components thereof.
Applications in Peptide Synthesis
Boc-3,4-difluoro-L-phenylalanine is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce a fluorinated phenylalanine residue into a peptide sequence. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established approach for SPPS.
Caption: General workflow for Boc solid-phase peptide synthesis.
Experimental Protocol: Incorporation of Boc-3,4-difluoro-L-phenylalanine via Manual Boc-SPPS
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Resin Preparation: A suitable resin for Boc chemistry (e.g., Merrifield resin) is swollen in an appropriate solvent like dichloromethane (DCM).
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First Amino Acid Coupling: The first Boc-protected amino acid is coupled to the resin using a coupling agent such as dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).
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Boc Deprotection: The Boc protecting group is removed by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).
-
Neutralization: The resin is neutralized with a solution of a hindered base, such as 10% DIPEA in DCM.
-
Coupling of Boc-3,4-difluoro-L-phenylalanine:
-
Boc-3,4-difluoro-L-phenylalanine (typically 2-4 equivalents relative to the resin loading) is pre-activated in a separate vessel with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in a solvent like N,N-dimethylformamide (DMF).
-
The activated amino acid solution is added to the deprotected and neutralized resin.
-
The coupling reaction is allowed to proceed for a sufficient time (e.g., 1-2 hours), and completion is monitored using a qualitative test such as the Kaiser test.
-
-
Chain Elongation: Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence.
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Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers.
-
Purification: The crude peptide is precipitated, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
Boc-3,4-difluoro-L-phenylalanine is a valuable tool for chemists and drug discovery scientists. Its unique properties, imparted by the difluorinated phenyl ring, can enhance the metabolic stability, binding affinity, and overall pharmacological profile of peptides. While some specific experimental data for this compound remains elusive in the public domain, this guide provides a robust framework based on established chemical principles and data from closely related analogues. Researchers are encouraged to use the provided protocols as a starting point and to perform their own rigorous characterization to ensure the quality and identity of their materials. The continued exploration of fluorinated amino acids like Boc-3,4-difluoro-L-phenylalanine holds great promise for the development of novel and improved peptide-based therapeutics.
